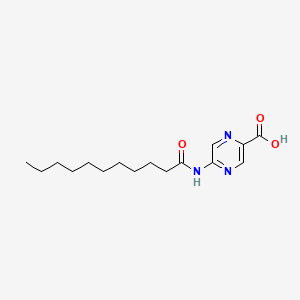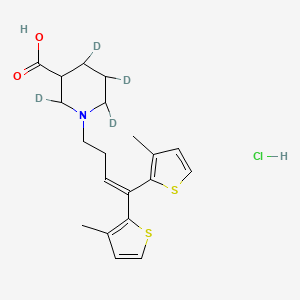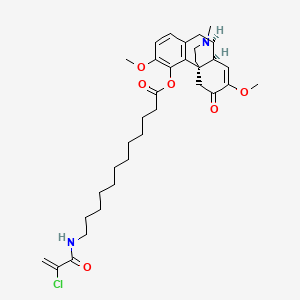
Anticancer agent 193
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 193: is a compound known for its ability to induce ferritinophagy, which ultimately triggers ferroptosis. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid reactive oxygen species and the release of ferrous ions. This compound has shown significant potential in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 193 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 193 undergoes several types of chemical reactions, including:
Oxidation: The compound induces the production of lipid reactive oxygen species.
Reduction: It promotes the release of ferrous ions from ferritin.
Substitution: Specific functional groups in the compound may undergo substitution reactions under certain conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the presence of oxygen or other oxidizing agents.
Reduction: Requires reducing agents or conditions that facilitate the release of ferrous ions.
Substitution: May involve nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions include lipid reactive oxygen species and ferrous ions, which are critical for the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 193 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferritinophagy and ferroptosis mechanisms.
Biology: Investigated for its role in inducing cell death in cancer cells, particularly colorectal cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other types of cancer.
Wirkmechanismus
The mechanism of action of Anticancer agent 193 involves the induction of ferritinophagy, which leads to the release of ferrous ions and the production of lipid reactive oxygen species. These events trigger ferroptosis, a form of regulated cell death. The compound targets specific molecular pathways, including the LC3-NCOA4-FTH1 axis, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: Anticancer agent 193 is unique due to its specific ability to induce ferritinophagy and trigger ferroptosis. This sets it apart from other compounds that may target different pathways or mechanisms of cell death. Its effectiveness in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism further highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C34H47ClN2O6 |
|---|---|
Molekulargewicht |
615.2 g/mol |
IUPAC-Name |
[(1R,9S,10S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl] 12-(2-chloroprop-2-enoylamino)dodecanoate |
InChI |
InChI=1S/C34H47ClN2O6/c1-23(35)33(40)36-18-13-11-9-7-5-6-8-10-12-14-30(39)43-32-28(41-3)16-15-24-20-26-25-21-29(42-4)27(38)22-34(25,31(24)32)17-19-37(26)2/h15-16,21,25-26H,1,5-14,17-20,22H2,2-4H3,(H,36,40)/t25-,26+,34-/m1/s1 |
InChI-Schlüssel |
QCEQYXWLRRDGDP-NWDSAUNBSA-N |
Isomerische SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
Kanonische SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


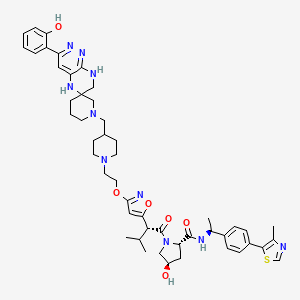
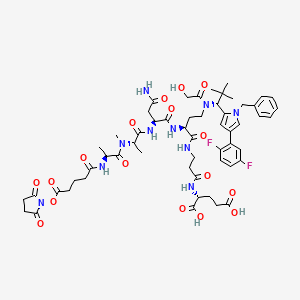
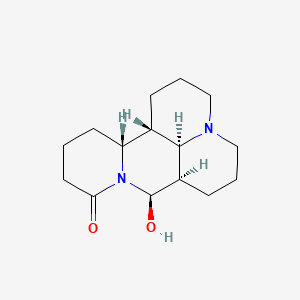

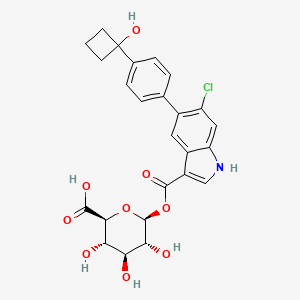
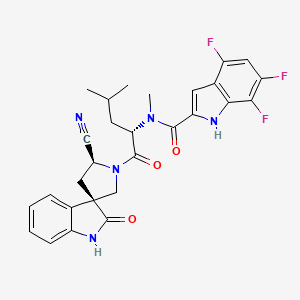

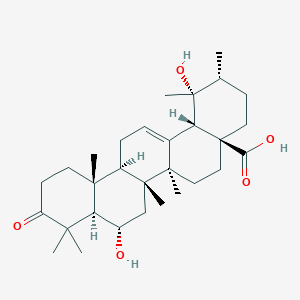
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)

